N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Benzamide Formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the methylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the thiazole and methylsulfonyl groups.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The biphenyl and thiazole moieties could play a role in the binding affinity and specificity, while the benzamide group might be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which might affect its solubility and reactivity.
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)aniline: Has an aniline group instead of a benzamide, which could influence its biological activity.
Uniqueness
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and potentially its biological activity. The combination of the biphenyl, thiazole, and benzamide moieties also provides a unique structural framework that can be exploited for various applications.
Properties
IUPAC Name |
4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMLAEJECQBIGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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